molecular formula C13H12BrN3O3 B2992373 3-(4-Amino-7-bromo-3-oxo-1H-isoindol-2-yl)piperidine-2,6-dione CAS No. 2551116-38-0

3-(4-Amino-7-bromo-3-oxo-1H-isoindol-2-yl)piperidine-2,6-dione

Cat. No.: B2992373
CAS No.: 2551116-38-0
M. Wt: 338.161
InChI Key: RQFFQVMZIHQIAT-UHFFFAOYSA-N
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Description

3-(4-Amino-7-bromo-3-oxo-1H-isoindol-2-yl)piperidine-2,6-dione is a complex organic compound characterized by its intricate molecular structure

Mechanism of Action

Target of Action

The primary target of EN300-27082539 is the ubiquitin E3 ligase cereblon . This protein plays a crucial role in the ubiquitin-proteasome system, which is responsible for protein degradation within cells . The compound also interacts with the Ikaros transcription factors IKAROS family zinc finger 1 (IKZF1) and IKZF3 .

Mode of Action

EN300-27082539 acts as a ligand for cereblon, inducing the enzyme to degrade the Ikaros transcription factors IKZF1 and IKZF3 . This interaction results in changes to the transcriptional activity within cells, affecting the expression of various genes .

Biochemical Pathways

The degradation of IKZF1 and IKZF3 disrupts the normal functioning of these transcription factors, leading to alterations in multiple biochemical pathways . This includes pathways involved in cell cycle regulation, apoptosis, and immune response .

Pharmacokinetics

Similar compounds like lenalidomide are known to be soluble in dmso , suggesting that EN300-27082539 may have similar solubility properties, which could impact its bioavailability.

Result of Action

The molecular and cellular effects of EN300-27082539’s action include the degradation of IKZF1 and IKZF3, leading to changes in gene expression . This can result in a variety of cellular responses, including altered cell cycle progression, induction of apoptosis, and modulation of immune responses .

Action Environment

The action, efficacy, and stability of EN300-27082539 can be influenced by various environmental factorsIt’s also worth noting that the compound is used in PROTAC research, suggesting that it may be designed to function in the complex environment of a living cell .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Amino-7-bromo-3-oxo-1H-isoindol-2-yl)piperidine-2,6-dione typically involves multiple steps, starting with the formation of the isoindolone core. One common approach is the condensation of appropriate starting materials, such as bromoaniline derivatives, with diketopiperazine under acidic conditions. The reaction is often carried out in the presence of a catalyst to ensure high yield and purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to achieve high efficiency and cost-effectiveness. Continuous flow chemistry and automated synthesis platforms are often employed to streamline the production process and ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

  • Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles like ammonia (NH₃) or amines.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of amines or alcohols.

  • Substitution: Formation of substituted isoindolones or other derivatives.

Scientific Research Applications

Chemistry: This compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: It exhibits biological activities such as antimicrobial, antiviral, and anticancer properties, making it a valuable compound for drug discovery and development.

Medicine: The compound has potential therapeutic applications, particularly in the treatment of cancer and infectious diseases.

Industry: It is used in the development of new materials and chemical processes, contributing to advancements in various industrial sectors.

Comparison with Similar Compounds

  • Lenalidomide: A closely related compound with similar biological activities and applications.

  • Thalidomide: Another isoindolone derivative known for its immunomodulatory properties.

Uniqueness: 3-(4-Amino-7-bromo-3-oxo-1H-isoindol-2-yl)piperidine-2,6-dione stands out due to its unique structural features and potential for diverse applications. Its bromine atom and amino group contribute to its distinct reactivity and biological activity compared to other isoindolones.

Properties

IUPAC Name

3-(4-amino-7-bromo-3-oxo-1H-isoindol-2-yl)piperidine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12BrN3O3/c14-7-1-2-8(15)11-6(7)5-17(13(11)20)9-3-4-10(18)16-12(9)19/h1-2,9H,3-5,15H2,(H,16,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQFFQVMZIHQIAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC(=O)C1N2CC3=C(C=CC(=C3C2=O)N)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12BrN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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